Triphenylene, 1,2-dihydro-
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Overview
Description
Triphenylene, 1,2-dihydro- is a derivative of triphenylene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. This compound is known for its planar structure and delocalized 18-π-electron system, which contributes to its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylene, 1,2-dihydro- can be synthesized through various methods. One common approach involves the trimerization of benzyne, which can be generated in situ from suitable precursors . Another method includes trapping benzyne with a biphenyl derivative . Additionally, the nickel-mediated Yamamoto coupling of o-dibromoarenes has been demonstrated as an efficient way to prepare substituted triphenylenes .
Industrial Production Methods
Industrial production of triphenylene and its derivatives often involves the isolation of these compounds from coal tar, a byproduct of coal processing . The compounds can then be further purified and modified through various chemical reactions to obtain the desired derivatives.
Chemical Reactions Analysis
Types of Reactions
Triphenylene, 1,2-dihydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where hydrogen atoms on the aromatic rings are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives. Substitution reactions can produce a wide range of functionalized triphenylene derivatives.
Scientific Research Applications
Triphenylene, 1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: Triphenylene derivatives are used in the development of organic semiconductors and liquid crystalline materials .
Mechanism of Action
The mechanism by which triphenylene, 1,2-dihydro- exerts its effects is primarily related to its planar structure and delocalized π-electron system. These features allow it to interact with various molecular targets, including enzymes and receptors, through π-π stacking interactions and other non-covalent interactions . The specific pathways involved depend on the particular application and the nature of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- Chrysene
- Benz[a]anthracene
- Benzo[c]phenanthrene
- Tetracene
Uniqueness
Triphenylene, 1,2-dihydro- is unique among its similar compounds due to its higher resonance stability and resistance to hydrogenation . This stability makes it particularly attractive for use in materials science and organic electronics, where stable, planar molecules are essential for efficient charge transport and other properties.
Properties
CAS No. |
68151-18-8 |
---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,2-dihydrotriphenylene |
InChI |
InChI=1S/C18H14/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-5,7-11H,6,12H2 |
InChI Key |
KUAFOUVGEDCTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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